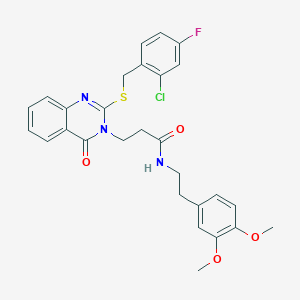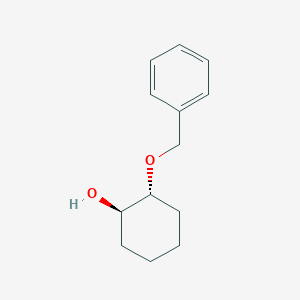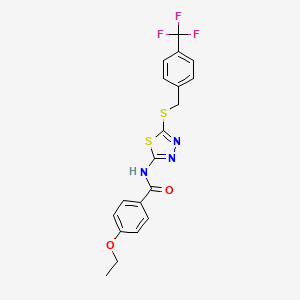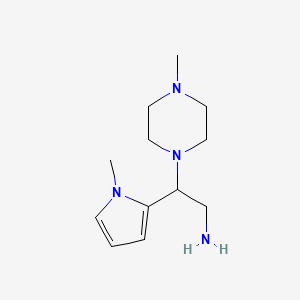
3-(2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide is a useful research compound. Its molecular formula is C28H27ClFN3O4S and its molecular weight is 556.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Quinazolinone derivatives, including compounds closely related to the one , have demonstrated significant antitumor activity. A study highlighted that certain quinazolinone analogues exhibit broad-spectrum antitumor effects, with potency surpassing that of the positive control, 5-FU, against various cancer cell lines including CNS, renal, breast, and leukemia cell lines. Molecular docking studies further revealed their potential mechanism of action by inhibiting growth through the ATP binding site of key enzymes like EGFR-TK and B-RAF kinase (Al-Suwaidan et al., 2016).
Antibacterial Activity
Another research avenue for quinazolinone derivatives is their antibacterial properties. A study synthesized novel triazoles with a quinazolinone moiety and evaluated their antibacterial activity against various bacterial strains including S. aureus and E. coli. The structural integrity of these compounds was confirmed through spectral analysis (Singh et al., 2010).
Anticonvulsant and Antimicrobial Activities
Quinazolinone derivatives have also been examined for their anticonvulsant and antimicrobial activities. A series of derivatives were synthesized and tested against various bacteria and fungi. Certain compounds within this series exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some of these compounds showed potent anticonvulsant activity, as evaluated by maximal electroshock convulsion methods (Rajasekaran et al., 2013).
QSAR Studies and Anticancer Evaluation
Further research into quinazolinone derivatives includes QSAR studies and evaluation of anticancer properties. A series of thiazolidin-4-ones clubbed with quinazolinone were synthesized and screened for antimicrobial and anticancer potentials. One particular compound was identified as a highly potent antimicrobial agent, while another exhibited significant anticancer activity, more potent than the standard drug 5-fluorouracil against human colon cancer cell lines (Deep et al., 2013).
Potential Dual Inhibitors for Alzheimer's Disease
Quinazolinone derivatives have also been studied for their potential in treating Alzheimer's disease. A study reported the synthesis of novel quinazolinone derivatives assessed as inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). These compounds showed promising activity, suggesting their potential as lead compounds for drug discovery against Alzheimer's disease (Zarei et al., 2021).
Propiedades
IUPAC Name |
3-[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClFN3O4S/c1-36-24-10-7-18(15-25(24)37-2)11-13-31-26(34)12-14-33-27(35)21-5-3-4-6-23(21)32-28(33)38-17-19-8-9-20(30)16-22(19)29/h3-10,15-16H,11-14,17H2,1-2H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEBXJLXUQTTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}phenyl)acetic acid](/img/structure/B3014556.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclobutylmethanone](/img/structure/B3014557.png)

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B3014559.png)

![2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3014563.png)
![6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3014567.png)



![N-(3-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B3014575.png)
![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methoxybenzoic acid](/img/structure/B3014576.png)
![1-(4-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014578.png)
